molecular formula C14H14O2 B8269706 1,4-Diethoxy-2,5-diethynylbenzene

1,4-Diethoxy-2,5-diethynylbenzene

Cat. No.: B8269706
M. Wt: 214.26 g/mol
InChI Key: ZAADFKLXHAWCNC-UHFFFAOYSA-N
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Description

1,4-Diethoxy-2,5-diethynylbenzene is a substituted benzene derivative featuring ethoxy (–OCH₂CH₃) groups at the 1,4-positions and ethynyl (–C≡CH) groups at the 2,5-positions. This compound belongs to a broader class of ethynylbenzene derivatives, which are pivotal in materials science due to their rigid π-conjugated structure, enabling applications in organic electronics, nonlinear optics, and polymer synthesis . The ethynyl groups facilitate further functionalization, while the alkoxy substituents modulate solubility and crystallinity.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethoxy-2,5-diethynylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethylene or ethane derivatives .

Scientific Research Applications

Organic Synthesis

1,4-Diethoxy-2,5-diethynylbenzene serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling reactions. This application is critical for developing new materials with tailored electronic properties .

Polymer Chemistry

The compound is utilized in the synthesis of conjugated polymers, which are essential for applications in organic electronics and optoelectronic devices. For instance, surface-confined polymerization techniques have been employed to create thin films from this compound, demonstrating its effectiveness in producing high-performance polymer films for applications like organic light-emitting diodes (OLEDs) .

Biological Studies

In biological research, this compound can be used to study biochemical pathways involving ethynyl and ethoxy groups. Its interactions with various molecular targets can provide insights into drug development and delivery systems .

Case Studies

Study Focus Findings
Synthesis of Oligo(phenyleneethynylene)sInvestigated the use of this compound in polymer synthesisDemonstrated efficient cross-coupling reactions leading to high yields of desired products
Surface-Confined PolymerizationExplored precision synthesis of conjugated polymer filmsAchieved over 99% conversion in polymerization reactions using this compound as a monomer
Biological Activity AssessmentEvaluated potential pharmaceutical applicationsShowed promising interactions with biological targets that could lead to new drug formulations

Industrial Applications

While detailed industrial production methods for this compound are not extensively documented, it is recognized for its potential in producing materials with specific electronic and optical properties. The compound's unique combination of functional groups enhances its reactivity and solubility characteristics, making it suitable for various industrial applications including:

  • Production of conductive polymers
  • Development of organic light-emitting diodes (OLEDs)
  • Use in advanced material coatings

Mechanism of Action

The mechanism of action of 1,4-Diethoxy-2,5-diethynylbenzene involves its interaction with molecular targets through its ethynyl and ethoxy groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. For example, in polymer synthesis, the ethynyl groups can participate in polymerization reactions, while the ethoxy groups can influence the solubility and reactivity of the resulting polymers .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs of 1,4-diethoxy-2,5-diethynylbenzene include derivatives with differing alkoxy chain lengths, halogen substitutions, and sterically bulky groups. Below is a comparative analysis:

Table 1: Comparative Properties of Ethynylbenzene Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
This compound C₁₂H₁₂O₂ –OCH₂CH₃ (1,4); –C≡CH (2,5) Hypothesized applications in optoelectronics; moderate solubility in polar solvents. N/A
1,4-Dimethoxy-2,5-diethynylbenzene C₁₀H₈O₂ –OCH₃ (1,4); –C≡CH (2,5) High two-photon absorption (δ ~ 1,200 GM); used in nonlinear optical materials .
1,4-Dibutoxy-2,5-diethynylbenzene C₁₈H₂₂O₂ –O(CH₂)₃CH₃ (1,4); –C≡CH (2,5) Crystal structure shows planar geometry; enhanced solubility in organic solvents .
1,4-Dibromo-2,5-diethynylbenzene C₁₀H₄Br₂ –Br (1,4); –C≡CH (2,5) Precursor for on-surface metalation; forms organometallic networks with Ag .
1,4-Bis(dodecyloxy)-2,5-diethynylbenzene C₃₄H₅₄O₂ –O(CH₂)₁₁CH₃ (1,4); –C≡CH (2,5) High molecular weight (494.79 g/mol); likely used in liquid crystalline polymers .
1,4-Di-tert-butyl-2,5-dimethoxybenzene C₁₆H₂₆O₂ –C(CH₃)₃ (1,4); –OCH₃ (2,5) Bulky tert-butyl groups reduce crystallinity; thermal stability up to 508°C in air .

Substituent Effects on Properties

  • Alkoxy Chain Length: Shorter chains (e.g., methoxy, ethoxy) enhance rigidity and π-conjugation, favoring optical properties (e.g., two-photon absorption in dimethoxy derivatives ). Longer chains (e.g., butoxy, dodecyloxy) improve solubility in nonpolar solvents but reduce melting points and crystallinity .
  • Halogen Substitution: Bromine substituents (e.g., 1,4-dibromo-2,5-diethynylbenzene) enable metalation reactions for nanostructure fabrication .
  • Steric Effects :
    • Bulky groups like tert-butyl hinder molecular packing, as seen in 1,4-di-tert-butyl-2,5-dimethoxybenzene, which exhibits lower crystallinity but high thermal stability .

Biological Activity

1,4-Diethoxy-2,5-diethynylbenzene is an organic compound with the molecular formula C14H14O2C_{14}H_{14}O_2 and a molecular weight of 214.26 g/mol. This compound is characterized by the presence of both ethoxy and ethynyl groups on the benzene ring, which contribute to its unique reactivity and potential biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures possess the ability to inhibit the growth of various bacterial strains. For instance, derivatives of dialkoxy-1,4-diethynylbenzene have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Potential

The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The ethynyl groups in the structure are believed to enhance its interaction with cellular targets involved in cancer progression.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, potentially altering their activity.
  • Ion Channel Interaction : The compound may affect ion channels, influencing cellular signaling pathways .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the effectiveness against MRSA.
    • Findings : Compounds showed significant inhibition of bacterial growth compared to control groups.
  • Anticancer Activity Study :
    • Objective : To assess effects on cancer cell lines.
    • Findings : Induced apoptosis in breast cancer cells with a notable decrease in cell viability at higher concentrations.

Data Table

Study TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMRSASignificant growth inhibition
AnticancerBreast Cancer CellsInduction of apoptosis

Properties

IUPAC Name

1,4-diethoxy-2,5-diethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-5-11-9-14(16-8-4)12(6-2)10-13(11)15-7-3/h1-2,9-10H,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAADFKLXHAWCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C#C)OCC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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